molecular formula C21H20F3N5O2 B2370535 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2200780-52-3

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2370535
CAS No.: 2200780-52-3
M. Wt: 431.419
InChI Key: IRFHAPQPRLBOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
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Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one represents a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole ring : Known for its diverse biological activities.
  • Dihydropyridazine moiety : Implicated in various pharmacological effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The molecular formula is C18H20F3N5OC_{18}H_{20}F_3N_5O with a molecular weight of approximately 393.39 g/mol.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Anticancer Activity :
    • Preliminary studies suggest that the compound exhibits antiproliferative effects in cancer cell lines, particularly through modulation of the mTOR pathway. Similar pyrazole derivatives have shown to disrupt autophagic flux and promote apoptosis in cancer cells by interfering with mTORC1 activity and enhancing autophagy .
  • Autophagy Modulation :
    • Compounds with similar structures have been identified as autophagy modulators. They can increase basal autophagy levels while disrupting the reactivation of mTORC1 under nutrient-rich conditions, leading to the accumulation of autophagic markers such as LC3-II .

Biological Activity Data

The following table summarizes the biological activity observed in various studies involving related compounds:

Activity Effect Reference
AntiproliferativeSubmicromolar activity in cancer cells
Autophagy modulationIncreased LC3-II accumulation
mTORC1 inhibitionReduced mTORC1 activity

Case Studies

Several studies have explored the biological activity of compounds structurally related to the target compound:

  • Study on MIA PaCa-2 Cells :
    • A derivative of 3,5-dimethylpyrazole was tested for its effects on pancreatic cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through autophagy modulation .
  • In Vivo Efficacy :
    • In xenograft models, similar compounds demonstrated substantial tumor growth inhibition, suggesting potential for therapeutic use in oncology .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c1-13-9-14(2)29(25-13)18-7-8-19(30)28(26-18)12-15-10-27(11-15)20(31)16-5-3-4-6-17(16)21(22,23)24/h3-9,15H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHAPQPRLBOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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